![molecular formula C9H15F2NO B13070644 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclopentylmethanol with azetidine under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The compound is often synthesized in specialized laboratories equipped with the necessary facilities to handle and purify the product .
Analyse Chemischer Reaktionen
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Although not yet approved for clinical use, the compound is explored for its potential as a pharmaceutical agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3,3-Difluorocyclopentanemethanol: This compound shares the difluorocyclopentyl group but lacks the azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the difluorocyclopentyl group with the azetidine ring, providing a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C9H15F2NO |
|---|---|
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
3-[(3,3-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7(3-9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
InChI-Schlüssel |
ARTVECBVVNKIRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1COC2CNC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


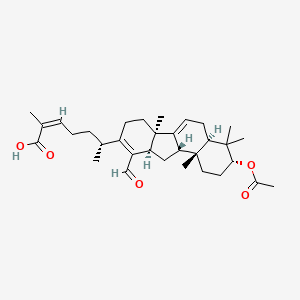


![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)

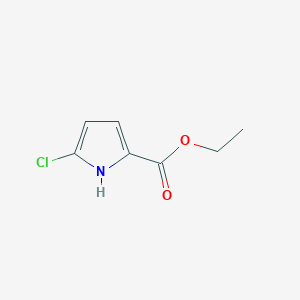
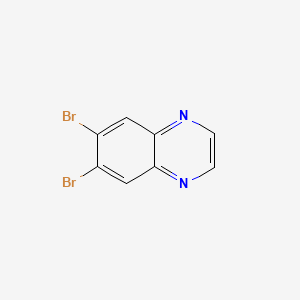
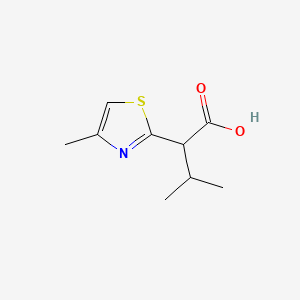
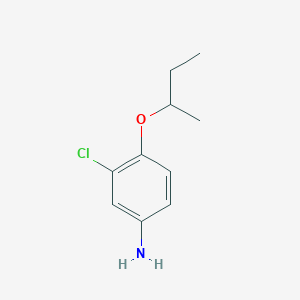
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

